molecular formula C23H24FN3O3S B2979089 N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide CAS No. 897613-66-0

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide

Cat. No. B2979089
CAS RN: 897613-66-0
M. Wt: 441.52
InChI Key: DETKPTPKOWVQRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide, also known as FSN-047, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to have a high affinity for the serotonin 5-HT1A receptor, which plays a crucial role in the regulation of mood, anxiety, and stress.

Scientific Research Applications

Supramolecular Structures and Physicochemical Properties

Research has been conducted on molecular salts similar to N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide, exploring their crystal structures and physicochemical properties. For instance, Xu et al. (2014) synthesized new molecular salts of norfloxacin with various organic acids, analyzing their crystal structures, supramolecular structures, and physicochemical properties, including solubility and hygroscopicity, through multiple analytical techniques (Xu, Jiang, & Mei, 2014).

Receptor Affinities and Potential Medical Applications

Compounds structurally related to N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide have shown significant affinities for various receptors, indicating potential medical applications. Park et al. (2010) synthesized (piperazin-1-yl-phenyl)-arylsulfonamides, demonstrating high affinities for both 5-HT(2C) and 5-HT(6) receptors, suggesting their use as atypical antipsychotic agents (Park, Kim, Park, Choi, & Seong, 2010).

Photophysical Studies and Fluorescent Probes

The photophysical properties and applications of fluorescent probes related to this compound have been extensively studied. For example, Gauci and Magri (2022) developed fluorescent logic gates based on compounds comprising a 4-amino-N-aryl-1,8-naphthalimide fluorophore and a piperazine receptor, highlighting their utility in probing cellular microenvironments (Gauci & Magri, 2022).

Efflux Pump Inhibition and Antimicrobial Resistance

Arylpiperazines structurally similar to the query compound have been evaluated for their ability to reverse multidrug resistance (MDR) by inhibiting efflux pumps in bacteria, presenting a novel approach to combatting antimicrobial resistance. Bohnert and Kern (2005) discovered several arylpiperazines that effectively reversed MDR in Escherichia coli by targeting acrAB and acrEF efflux pumps, enhancing the susceptibility to various antimicrobials (Bohnert & Kern, 2005).

properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3S/c24-21-7-3-4-8-22(21)26-12-14-27(15-13-26)31(29,30)16-11-25-23(28)20-10-9-18-5-1-2-6-19(18)17-20/h1-10,17H,11-16H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETKPTPKOWVQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide

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